molecular formula C21H19N3O2S B2712065 N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide CAS No. 314028-62-1

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B2712065
CAS No.: 314028-62-1
M. Wt: 377.46
InChI Key: QIJSSQJBPLLYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to a phenylethyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Benzamide Moiety: The final step involves coupling the pyrimidine derivative with benzoyl chloride or benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide varies depending on its application:

    Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or enhance anticancer activity by inducing apoptosis in cancer cells.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective barrier that prevents corrosive agents from reaching the metal.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a pharmacophore and a corrosion inhibitor highlights its versatility and potential for diverse applications.

Properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-13-15(2)23-21(22-14)27-20(18(25)16-9-5-3-6-10-16)24-19(26)17-11-7-4-8-12-17/h3-13,20H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJSSQJBPLLYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.